REACTION_SMILES
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[CH2:10]=[CH:11][C:12]#[N:13].[CH2:15]([N+:16]([CH3:17])([CH3:18])[CH3:19])[c:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1.[CH3:1][c:2]1[c:3]([OH:9])[cH:4][c:5]([CH3:8])[cH:6][cH:7]1.[CH3:26][OH:27].[CH3:28][CH2:29][O:30][C:31](=[O:32])[CH3:33].[OH-:14]>>[CH3:1][c:2]1[c:3]([O:9][CH2:10][CH2:11][C:12]#[N:13])[cH:4][c:5]([CH3:8])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[N+](C)(C)Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(C)c(O)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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Cc1ccc(C)c(OCCC#N)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |